molecular formula C9H9FO3 B071959 3-(4-Fluorophenoxy)propionic acid CAS No. 1579-78-8

3-(4-Fluorophenoxy)propionic acid

Cat. No. B071959
CAS RN: 1579-78-8
M. Wt: 184.16 g/mol
InChI Key: QCEDXODAYRWQRH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Fluorophenoxy)propionic acid involves chemical reactions that introduce the fluorophenoxy group into the propionic acid structure. A notable method involves the reaction of p-fluorophenol with 3-chloropropanoic acid, catalyzed by PEG-400/KI, showcasing the importance of phase transfer catalysis in its synthesis (Wu Li-huan, 2006).

Molecular Structure Analysis

The molecular structure of 3-(4-Fluorophenoxy)propionic acid and its derivatives has been elucidated through various spectroscopic and computational methods. Studies utilizing DFT and vibrational spectroscopy have provided insights into the zwitterionic forms and intra- and intermolecular hydrogen bonding, highlighting the compound's complex electronic and structural characteristics (L. Pallavi & J. Tonannavar, 2020).

Chemical Reactions and Properties

The chemical reactivity of 3-(4-Fluorophenoxy)propionic acid includes its participation in esterification and other derivative-forming reactions. These reactions exploit the compound's functional groups, leading to the synthesis of various esters and other compounds with potential applications in different fields (E. V. Pimenova et al., 2003).

Physical Properties Analysis

The physical properties of 3-(4-Fluorophenoxy)propionic acid derivatives, such as solubility, melting points, and crystal structure, have been characterized. Studies on related compounds have shown the formation of intermolecular hydrogen bonds and the impact of these interactions on the compound's physical state and stability (Akhileshwari Prabhuswamy et al., 2021).

Chemical Properties Analysis

The chemical properties of 3-(4-Fluorophenoxy)propionic acid, such as acidity, reactivity towards nucleophiles, and electrophiles, have been explored through its reactions and the subsequent analysis of reaction products. These studies help in understanding the compound's behavior in various chemical environments and its potential for further chemical modifications (Sadiq-ur-Rehman et al., 2005).

Scientific Research Applications

  • Synthesis and Chemical Properties:

    • Synthesis Techniques: Developed methods for synthesizing compounds related to 3-(4-Fluorophenoxy)propionic acid, including phase transfer catalysis for p-fluorophenoxy propionic acid (Wu Li-huan, 2006).
    • Derivatization for Detection: Investigated derivatives of similar compounds for electrochemical detection, enhancing the ability to detect and measure these compounds in various samples (Roger M. Smith & A. A. Ghani, 1990).
  • Agricultural and Environmental Applications:

    • Herbicide Research: Explored the hydrolysis and adsorption properties of related herbicides, providing insights into their environmental behavior and impact (M. V. Pinna et al., 2008).
    • Photodegradation Studies: Examined the photodegradation of similar herbicidal compounds, crucial for understanding their persistence and breakdown in the environment (M. V. Pinna & A. Pusino, 2011).
  • Medical and Biological Research:

    • Antitumor Effects: Investigated the modification of similar compounds and their effects on tumor cells, contributing to the development of new antitumor agents (S. Hazeldine et al., 2005).
    • Biomarker Identification: Suggested the use of derivatives as potential urinary biomarkers for human exposure to certain antioxidants, highlighting its importance in environmental health research (Runzeng Liu & S. Mabury, 2021).
  • Material Science and Chemistry:

    • Polymer Research: Explored the chain extender effect of similar compounds in polymer bionanocomposites, contributing to the development of sustainable materials (Grazia Totaro et al., 2017).
    • Analytical Method Development: Developed methods for the determination of phenoxy acid herbicides in food samples, demonstrating the application in food safety and environmental monitoring (A. Santilio et al., 2009).

Future Directions

3-(4-Fluorophenoxy)propionic acid may be used in the synthesis of 2-oxopiperazine guanidine analog .

properties

IUPAC Name

3-(4-fluorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCEDXODAYRWQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166326
Record name 3-(4-Fluorophenoxy)propionic acid
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Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenoxy)propionic acid

CAS RN

1579-78-8
Record name 3-(4-Fluorophenoxy)propanoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenoxy)propionic acid
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Record name 3-(4-Fluorophenoxy)propionic acid
Source EPA DSSTox
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Record name 3-(4-fluorophenoxy)propionic acid
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Record name 3-(4-Fluorophenoxy)propionic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Amano, PSC Leung, R Rieger, C Quan… - The Journal of …, 2005 - journals.aai.org
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 218 journals.aai.org
M Zeniya, E Matsuura, RL Coppel, M Eric… - J …, 2005 - talkingaboutthescience.com
Emerging evidence has suggested environmental factors as causative agents in the pathogenesis of primary biliary cirrhosis (PBC). We have hypothesized that in PBC the lipoyl …
Number of citations: 7 talkingaboutthescience.com

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